
2-(Biphenyl-4-yl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that features a biphenyl group and a quinolinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and quinolinecarboxylate intermediates. The key steps include:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of Quinolinecarboxylate Intermediate: The quinolinecarboxylate intermediate is prepared via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling of Intermediates: The final step involves the esterification of the biphenyl intermediate with the quinolinecarboxylate intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinolinecarboxylate derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl or quinoline moieties using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinolinecarboxylate derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted biphenyl or quinoline derivatives.
Applications De Recherche Scientifique
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1’-BI-PH)-4-YL-N’-((2-HO-1-NAPHTHYL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 2-(2-(2-((1,1’-BI-PH)-4-YLOXY)PROPANOYL)CARBOHYDRAZONOYL)-4-BR-PH 4-CL-BENZOATE
Uniqueness
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE is unique due to its combination of biphenyl and quinolinecarboxylate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C37H27NO3 |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C37H27NO3/c1-25-12-21-34-32(22-25)33(23-35(38-34)30-17-13-28(14-18-30)26-8-4-2-5-9-26)37(40)41-24-36(39)31-19-15-29(16-20-31)27-10-6-3-7-11-27/h2-23H,24H2,1H3 |
Clé InChI |
MAEUOCIEMOSPPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15086249.png)

![N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15086272.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide](/img/structure/B15086277.png)
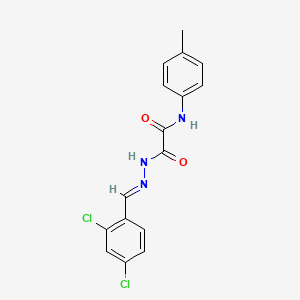
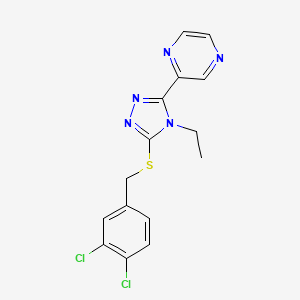
![2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15086307.png)
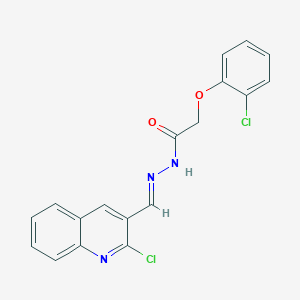
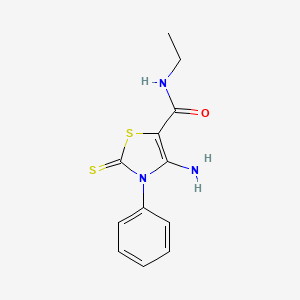
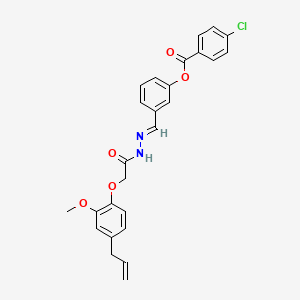
![Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15086331.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone](/img/structure/B15086334.png)
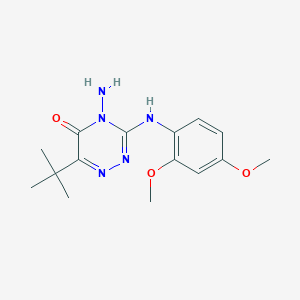
![N-(3,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086351.png)
